Attophos

Fluorogenic Substrate Alkaline Phosphatase Sensitivity

Attophos (BBTP) is a premium, non-fluorescent alkaline phosphatase (AP) substrate that enzymatically converts to the ultra-sensitive fluorophore BBT. Unlike generic substrates (e.g., MUP, pNPP), this compound provides a uniquely large Stokes shift (~120 nm) and high quantum efficiency, achieving attomole-level detection limits essential for low-abundance target analysis. Its linear kinetics across five orders of magnitude ensure robust, miniaturized high-throughput screening without sample dilution. For procurement of this validated, high-purity (≥95%) organophosphorus substrate—proven in ELISA, CE-LIF, and cell-based assays—choose the sensitivity and reproducibility your critical research demands.

Molecular Formula C14H9N2O4PS2
Molecular Weight 364.3 g/mol
CAS No. 142441-49-4
Cat. No. B118166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAttophos
CAS142441-49-4
SynonymsAttoPhos
Molecular FormulaC14H9N2O4PS2
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O
InChIInChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19)
InChIKeyBTKMJKKKZATLBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes36 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Attophos (CAS 142441-49-4): Technical Baseline for a Fluorogenic Alkaline Phosphatase Substrate


Attophos (CAS 142441-49-4), also known as 2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole phosphate (BBTP), is an organophosphorus compound designed as a fluorogenic substrate for the detection and quantification of alkaline phosphatase (AP) activity [1]. It is a non-fluorescent, phosphate-containing precursor that, upon enzymatic cleavage by AP, yields the highly fluorescent product 2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole (BBT, also referred to as AttoFluor) [2]. This conversion is accompanied by a substantial increase in quantum efficiency and a red-shift in fluorescence spectra [2], making Attophos a key reporter molecule in various immunoassays, nucleic acid hybridization assays, and high-throughput screening applications [3].

Attophos (CAS 142441-49-4): Why Generic AP Substrates Are Not Interchangeable


While numerous fluorogenic and chromogenic substrates exist for alkaline phosphatase, substituting Attophos (BBTP) with a generic alternative without verification can compromise assay sensitivity, dynamic range, and reproducibility. Attophos is not simply a label but part of an optimized system [1]. The unique photophysical properties of its fluorescent product, BBT—specifically its large Stokes shift and high quantum yield—are fundamental to its performance and are not replicated by common alternatives like 4-methylumbelliferyl phosphate (MUP) or p-nitrophenyl phosphate (pNPP) [2]. Furthermore, Attophos's performance is intrinsically linked to an optimized buffer system designed to maximize signal-to-noise ratio and maintain linear kinetics over a wide enzyme concentration range [1]. Direct substitution with another substrate using a standard buffer will not yield the same quantitative performance metrics, as detailed in the evidence below.

Attophos (CAS 142441-49-4): Quantified Performance Differentiation Evidence Guide


Attophos Demonstrates 100-Fold Higher Sensitivity than 4-Methylumbelliferyl Phosphate (MUP) for AP Detection

Attophos is a significantly more sensitive substrate for alkaline phosphatase detection compared to the widely used fluorogenic substrate 4-methylumbelliferyl phosphate (MUP). The detection limit for alkaline phosphatase using Attophos is reported as 10⁻¹⁹ moles, which is a factor of 100 lower (more sensitive) than what is achievable with MUP under comparable conditions [1]. This heightened sensitivity is a direct result of the exceptionally large Stokes shift (approximately 120-130 nm) of the enzymatic product BBT, which minimizes background interference from biological molecules and assay components [2][3].

Fluorogenic Substrate Alkaline Phosphatase Sensitivity

Attophos Enables Detection of Alkaline Phosphatase Down to 0.1 Attomole and Exhibits a 5-Log Linear Dynamic Range

The AttoPhos® AP Fluorescent Substrate System can detect alkaline phosphatase (AP) concentrations as low as 0.1 attomole (1 × 10⁻¹⁹ moles) . This extreme sensitivity is complemented by a broad linear dynamic range, demonstrating linear kinetics over five orders of magnitude of AP concentration [1]. This combination ensures accurate quantitation of AP across a wide concentration spectrum without the need for sample dilution or concentration, a performance characteristic that surpasses many traditional chromogenic substrates like p-nitrophenyl phosphate (pNPP) which have a more limited linear range and lower sensitivity [2].

Detection Limit Linear Dynamic Range Alkaline Phosphatase

Attophos Possesses a 120-130 nm Stokes Shift, Minimizing Background Fluorescence for Enhanced Signal-to-Noise

A key photophysical advantage of the Attophos system is the large Stokes shift of the fluorescent product, BBT. The fluorescence excitation and emission maxima are reported at 430 nm and 560 nm, respectively, resulting in a Stokes shift of approximately 120-130 nm [1][2]. This is significantly larger than that of common fluorophores like fluorescein (Stokes shift ~25 nm) and is a critical parameter for reducing background fluorescence. The large separation between excitation and emission wavelengths allows for more effective optical filtering, minimizing the contribution of scattered excitation light, autofluorescence from biological matrices, and fluorescence from microplates or cuvettes [3]. This directly translates to a higher signal-to-noise ratio and improved assay sensitivity.

Stokes Shift Background Fluorescence Signal-to-Noise Ratio

Attophos is Validated for Endothelial Cell Density Assays, Outperforming pNPP and MUP in Sensitivity and Reproducibility

In a comparative study of three phosphatase substrates—p-nitrophenyl phosphate (pNPP), 4-methylumbelliferyl phosphate (MUP), and Attophos—for measuring endothelial cell density, only Attophos demonstrated the required sensitivity, reliability, and reproducibility for accurately measuring both high and low cell numbers on the same microplate [1]. The study found that Attophos provided a linear correlation between acid phosphatase activity and cell number across multiple cell types, including BALB/3T3, CHO-K1, A431, MCF7, and SK-OV-3 [1]. This validation in a cell-based assay context highlights its practical advantage over chromogenic (pNPP) and less sensitive fluorogenic (MUP) alternatives for applications requiring quantitative assessment of cell proliferation or cytotoxicity.

Endothelial Cell Assay Cell Proliferation High-Throughput Screening

Attophos (CAS 142441-49-4): Validated Application Scenarios for Research and Industrial Use


Ultra-Sensitive Immunoassays and Nucleic Acid Detection

Attophos is the preferred substrate for enzyme-linked immunosorbent assays (ELISAs) and nucleic acid hybridization assays (e.g., Southern, Northern, and Western blots) where the target analyte is of low abundance. Its attomole-level detection limit and high signal-to-noise ratio, conferred by the large Stokes shift of BBT, allow for the reliable detection of alkaline phosphatase conjugates that would be undetectable with chromogenic substrates like pNPP or even other fluorogenic alternatives like MUP [1][2].

High-Throughput Screening (HTS) for Drug Discovery

In HTS campaigns, assay robustness, miniaturization, and a wide linear dynamic range are paramount. Attophos fulfills these requirements with its linear kinetics over five orders of magnitude of AP concentration, enabling the screening of large compound libraries with minimal need for sample dilution and excellent reproducibility in a 96- or 384-well microplate format [1]. Its performance has been specifically validated for measuring cell proliferation and density in HTS-compatible assays [2].

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Detection

The extreme sensitivity of Attophos makes it an ideal substrate for CE-LIF applications, where detection of very small numbers of enzyme molecules is required. A validated CE-LIF method using Attophos achieved a mass limit of detection of just nine molecules of alkaline phosphatase, demonstrating its utility in ultra-high sensitivity analytical biochemistry and single-molecule enzymology studies [3].

Quantitative Cell-Based Assays for Proliferation and Cytotoxicity

For measuring cell density, proliferation, or cytotoxicity across various cell lines (e.g., BALB/3T3, CHO-K1, A431, MCF7), Attophos provides a non-radioactive, simple, and economical fluorometric method. It has been proven to offer superior sensitivity and reproducibility compared to pNPP and MUP for quantifying cell numbers, especially when both low and high cell densities are present on the same assay plate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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